(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID
Brand Name:
Vulcanchem
CAS No.:
154738-10-0
VCID:
VC0115139
InChI:
InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2
Molecular Formula:
C16H16N2O2S
Molecular Weight:
300.4 g/mol
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID
CAS No.: 154738-10-0
Main Products
VCID: VC0115139
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
CAS No. | 154738-10-0 |
---|---|
Product Name | (R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
Molecular Formula | C16H16N2O2S |
Molecular Weight | 300.4 g/mol |
IUPAC Name | (2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid |
Standard InChI | InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1 |
Standard InChIKey | OPPVUBSIFDPEHQ-CQSZACIVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Synonyms | (R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
PubChem Compound | 24887380 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume